(R)-tert-Butyl 3-(((5-nitropyridin-2-yl)oxy)methyl)piperidine-1-carboxylate
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Overview
Description
®-tert-Butyl 3-(((5-nitropyridin-2-yl)oxy)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a nitropyridine moiety, and a tert-butyl ester group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-(((5-nitropyridin-2-yl)oxy)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and the nitropyridine moiety. The key steps include:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitropyridine Moiety:
Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of ®-tert-Butyl 3-(((5-nitropyridin-2-yl)oxy)methyl)piperidine-1-carboxylate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitropyridine moiety can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitropyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the nitropyridine moiety.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-tert-Butyl 3-(((5-nitropyridin-2-yl)oxy)methyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions of piperidine derivatives with biological macromolecules. Its nitropyridine moiety can be used to introduce fluorescent or radioactive labels for imaging and tracking purposes.
Medicine
In medicine, ®-tert-Butyl 3-(((5-nitropyridin-2-yl)oxy)methyl)piperidine-1-carboxylate has potential applications as a drug candidate or a pharmacological tool. Its ability to interact with specific molecular targets makes it a valuable compound for drug discovery and development.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatile reactivity allows for the production of a wide range of products with diverse applications.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-(((5-nitropyridin-2-yl)oxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitropyridine moiety can participate in electron transfer reactions, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-tert-Butyl 3-(((5-nitropyridin-2-yl)oxy)methyl)piperidine-1-carboxylate: Unique due to its specific combination of functional groups.
tert-Butyl 3-(((5-nitropyridin-2-yl)oxy)methyl)piperidine-1-carboxylate: Lacks the ®-configuration, which may affect its reactivity and biological activity.
tert-Butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
Uniqueness
The uniqueness of ®-tert-Butyl 3-(((5-nitropyridin-2-yl)oxy)methyl)piperidine-1-carboxylate lies in its specific combination of a piperidine ring, a nitropyridine moiety, and a tert-butyl ester group. This combination imparts unique reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H23N3O5 |
---|---|
Molecular Weight |
337.37 g/mol |
IUPAC Name |
tert-butyl (3R)-3-[(5-nitropyridin-2-yl)oxymethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23N3O5/c1-16(2,3)24-15(20)18-8-4-5-12(10-18)11-23-14-7-6-13(9-17-14)19(21)22/h6-7,9,12H,4-5,8,10-11H2,1-3H3/t12-/m1/s1 |
InChI Key |
VDSNKAVVLFWMIZ-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)COC2=NC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)COC2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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